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Compound of Interest

Compound Name: AVN-101 hydrochloride

Cat. No.: B605702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for
AVN-101 hydrochloride, a novel, multi-target drug candidate with potential applications in a
range of central nervous system (CNS) disorders. The information presented herein is
compiled from publicly available scientific literature and is intended to serve as a resource for
researchers and drug development professionals.

Executive Summary

AVN-101 hydrochloride is a potent, orally active, and brain-penetrant small molecule that
exhibits high affinity for multiple G-protein coupled receptors (GPCRs) implicated in the
pathophysiology of various CNS disorders, including anxiety, depression, schizophrenia, and
Alzheimer's disease.[1][2][3] Its primary mechanism of action is as a potent antagonist of the 5-
HT7 receptor.[2][3][4][5] Additionally, it demonstrates significant antagonist activity at other
serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (a2A, a2B, a2C)
receptors.[1][2][3] Preclinical in vivo studies have demonstrated its efficacy in animal models of
anxiety, depression, and memory impairment.[1][6]

Molecular Pharmacology: Receptor Binding Affinity

AVN-101 hydrochloride's multi-target profile has been characterized through extensive in vitro
radioligand binding assays. The compound displays a high affinity for a range of receptors, with
a particularly potent antagonism at the 5-HT7 receptor.[2][3]
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Table 1: In Vitro Receptor Binding Affinity (Ki) of AVN-101 Hydrochloride[1][2][3][6]

Receptor Family Receptor Subtype Ki (nM)
Serotonin 5-HT7 0.153
5-HT2C 1.17

5-HT2A 1.56

5-HT6 2.04

5-HT2B 10.6

5-HT5A 20.8

5-HT1A >30

Histamine H1 0.58
H2 89

H3 Inactive

Adrenergic a2A 0.41
a2B 1.77

a2C 3.55

alB 94

alA 18.9

alD 30.2

In Vivo Preclinical Efficacy

The therapeutic potential of AVN-101 hydrochloride has been evaluated in several well-
established rodent models of CNS disorders. These studies have provided evidence for its
anxiolytic, antidepressant, and nootropic-like effects.

Table 2: Summary of In Vivo Efficacy Studies of AVN-101 Hydrochloride[1][6][7]
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Animal Model Species Dosing (mg/kg, i.p.) Key Findings

Increased time spent
) in the open arms,
Elevated Plus Maze Mice 0.2,1,and 5 o o
indicative of anxiolytic

activity.[1][6][7]

Reduced immobility
0.05 (once daily for 4 time, suggesting

Forced Swim Test Mice ) i
days) antidepressant-like
effects.[1][7]
Prevented
scopolamine-induced
Passive Avoidance ] amnesia, indicating
Mice 0.05 ] .
Test potential cognitive-

enhancing properties.

[1](7]

Pharmacokinetics and ADME

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided
initial insights into the pharmacokinetic profile of AVN-101 hydrochloride.

Table 3: In Vitro Plasma Stability of AVN-101 Hydrochloride[1]

Species Incubation Time Residual Compound (%)
Murine 30 min 16%
Monkey 30 min 45%
Human 30 min 68%

These results indicate that AVN-101 hydrochloride has poor stability in murine plasma but

shows progressively better stability in monkey and human plasma.[1]

Experimental Protocols
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The following sections provide detailed methodologies for the key in vivo and in vitro
experiments cited in this guide.

In Vivo Behavioral Assays

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9]

e Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms
enclosed by high walls.[9]

e Procedure: Mice are placed at the center of the maze and allowed to freely explore for a set
period (typically 5 minutes).[8][10] The time spent in and the number of entries into the open
and closed arms are recorded.[8][9]

o Endpoint: Anxiolytic compounds typically increase the time spent in and the number of
entries into the open arms.[8]

Elevated Plus Maze Experimental Workflow.

The FST is a common behavioral test used to screen for antidepressant efficacy.[11][12]
e Apparatus: A transparent cylindrical tank filled with water.[11][13]

e Procedure: Mice are placed in the tank for a 6-minute session.[11][13] The duration of
immobility (floating) is measured, typically during the last 4 minutes of the test.[13]

o Endpoint: Antidepressant compounds are expected to decrease the duration of immobility.
[14]
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Forced Swim Test Experimental Workflow.

This test assesses learning and memory based on fear conditioning.[15][16]

Apparatus: A two-compartment chamber with a light and a dark side, separated by a door.
The floor of the dark compartment is equipped with an electric grid.[17][18]

e Procedure:

o Training: Mice are placed in the light compartment. When they enter the dark
compartment, they receive a mild foot shock.[17][18]
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o Testing (24h later): Mice are again placed in the light compartment, and the latency to
enter the dark compartment is measured.[17][18]

o Endpoint: A longer latency to enter the dark compartment during the testing phase indicates

improved memory of the aversive stimulus.[15]
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Passive Avoidance Test Experimental Workflow.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

radiolabeled ligand for binding to a receptor preparation.

General Protocol:

Principle: The assay measures the ability of a test compound (unlabeled) to compete with a

o Prepare cell membranes or tissue homogenates expressing the receptor of interest.

o Incubate the receptor preparation with a fixed concentration of a specific radiolabeled

ligand and varying concentrations of the test compound (AVN-101).
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[e]

Separate the bound from the free radioligand.

o

Quantify the amount of bound radioactivity.

[¢]

The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.

[¢]

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff
equation.

Signaling Pathways

AVN-101 hydrochloride's pharmacological effects are mediated through its interaction with
multiple receptor signaling pathways. As an antagonist, it blocks the downstream signaling
cascades normally initiated by the endogenous ligands of these receptors.

Serotonin Receptor Signaling
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AVN-101 Antagonism of Serotonin Receptor Signaling Pathways.

e 5-HT7 and 5-HT6 Receptors: These receptors are primarily coupled to Gs proteins, and their
activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular
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cyclic AMP (cAMP) levels.[1][19][20][21]

e 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gg/11 proteins.[6][22] Their
activation stimulates phospholipase C (PLC), leading to the production of inositol
trisphosphate (IP3) and diacylglycerol (DAG).[22][23] This cascade mobilizes intracellular
calcium and activates protein kinase C (PKC).[22][23]

Histamine and Adrenergic Receptor Signaling
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AVN-101 Antagonism of Histamine and Adrenergic Receptor Signaling.
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o Histamine H1 Receptor: Similar to the 5-HT2 receptors, the H1 receptor is coupled to Gq,
and its activation leads to the PLC-IP3/DAG signaling cascade.[3]

e Alpha-2 Adrenergic Receptors: These receptors are coupled to Gi proteins.[24][25] Their
activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[25][26]

Conclusion

The preclinical data for AVN-101 hydrochloride reveal a promising multi-target
pharmacological profile. Its potent antagonist activity at the 5-HT7 receptor, combined with its
effects on other key serotonin, histamine, and adrenergic receptors, provides a strong rationale
for its development in a variety of CNS disorders. The in vivo efficacy in models of anxiety,
depression, and cognitive impairment further supports its therapeutic potential. This technical
guide summarizes the core preclinical findings to date and provides a foundation for further
research and development of AVN-101 hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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